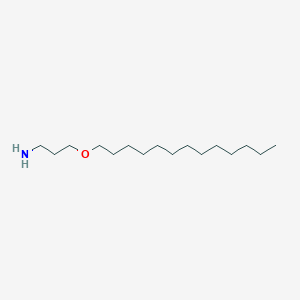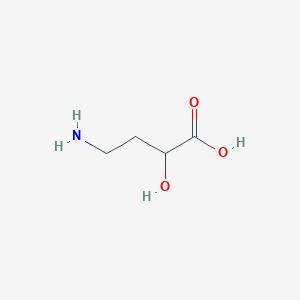
4-Amino-2-hydroxybutanoic acid
Vue d'ensemble
Description
4-Amino-2-hydroxybutanoic acid, also known as 4-Amino-2-hydroxybutyric acid, is a naturally occurring non-proteinogenic amino acid derived from the metabolite of the amino acid lysine. It is an important intermediate in the biosynthesis of many vital biochemical compounds and is involved in a range of biochemical and physiological processes. 4-Amino-2-hydroxybutanoic acid has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Application in Biocatalysis
The Specific Scientific Field
The specific scientific field of this application is Biocatalysis .
A Comprehensive and Detailed Summary of the Application
In this field, 2-Amino-4-hydroxybutanoic acid is used in a biocatalytic one-pot cyclic cascade by coupling of an aldol reaction with an ensuing stereoselective transamination . This process uses formaldehyde and alanine as the sole starting materials .
A Detailed Description of the Methods of Application or Experimental Procedures
A class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, is used in tandem with either an S- or R-selective, pyridoxal phosphate dependent transaminase as a catalyst to realize the conversion .
A Thorough Summary of the Results or Outcomes Obtained
The cascade system was found to reach product concentrations for (S)- or ®-2-amino-4-hydroxybutanoic acid of at least 0.4 M, rendering yields between 86% and >95%, respectively, productivities of >80 g L− 1 d− 1, and ee values of >99% .
Application in Drug Development
The Specific Scientific Field
The specific scientific field of this application is Drug Development .
A Comprehensive and Detailed Summary of the Application
In drug development, (S)-(-)-4-Amino-2-hydroxybutyric acid is an analogue of γ-aminobutyric acid (GABA) with potential inhibitory activity on GABA binding and uptake by the brain . This suggests it could be used in the development of drugs that target GABA receptors, which are involved in many neurological disorders.
A Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available resources. However, typically in drug development, compounds like (S)-(-)-4-Amino-2-hydroxybutyric acid would be tested in vitro (e.g., in neuronal cell cultures) and in vivo (e.g., in animal models of neurological disorders) to assess their effects on GABA binding and uptake .
A Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained from this application are not detailed in the available resources. However, the potential inhibitory activity on GABA binding and uptake suggests that (S)-(-)-4-Amino-2-hydroxybutyric acid could have significant effects on neuronal activity, which could be beneficial in the treatment of certain neurological disorders .
Application in Industrial Products Manufacturing
The Specific Scientific Field
The specific scientific field of this application is Industrial Products Manufacturing .
A Comprehensive and Detailed Summary of the Application
2-Amino-4-hydroxybutanoic acid constitutes a valuable building block for the synthesis of 3-hydroxypropionic acid and 1,3-propanediol, important starting materials in the manufacture of biocompatible plastic and polytrimethylene terephthalate (PTT), among other industrial products .
A Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available resources. However, it involves the use of a systems biocatalysis approach comprising a biocatalytic one-pot cyclic cascade by coupling of an aldol reaction with an ensuing stereoselective transamination .
Propriétés
IUPAC Name |
4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928749 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-hydroxybutanoic acid | |
CAS RN |
13477-53-7 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



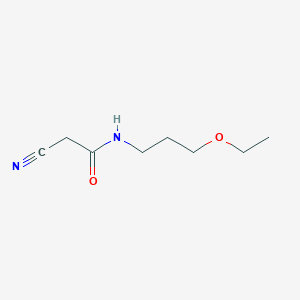


![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
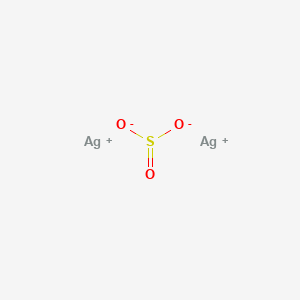
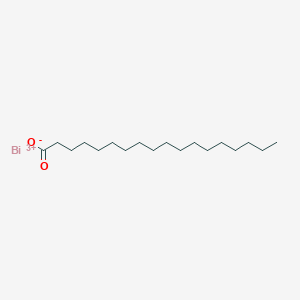

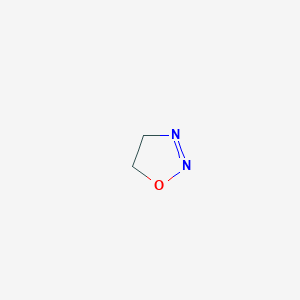
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)



